2-(Methylamino)-1-phenylethyl diphenylborinate
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Overview
Description
2-(Methylamino)-1-phenylethyl diphenylborinate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to two phenyl groups and a 2-(methylamino)-1-phenylethyl group. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in synthetic chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-phenylethyl diphenylborinate typically involves the reaction of diphenylborinic acid with 2-(methylamino)-1-phenylethyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron compound. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is typically conducted at room temperature, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate automated purification systems to streamline the production and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-phenylethyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(Methylamino)-1-phenylethyl diphenylborinate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-phenylethyl diphenylborinate involves its interaction with various molecular targets. The boron atom can form stable complexes with biomolecules, facilitating targeted delivery in medical applications. In Suzuki-Miyaura coupling reactions, the boron atom participates in transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 2-(methylamino)-1-phenylethyl group, making it less versatile in certain applications.
Diphenylborinic acid: Similar structure but lacks the 2-(methylamino)-1-phenylethyl group.
2-(Methylamino)-1-phenylethylboronic acid: Similar but with only one phenyl group attached to the boron atom.
Uniqueness
2-(Methylamino)-1-phenylethyl diphenylborinate is unique due to the presence of both the 2-(methylamino)-1-phenylethyl group and two phenyl groups attached to the boron atom. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific research applications.
Properties
CAS No. |
7144-50-5 |
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Molecular Formula |
C21H22BNO |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-diphenylboranyloxy-N-methyl-2-phenylethanamine |
InChI |
InChI=1S/C21H22BNO/c1-23-17-21(18-11-5-2-6-12-18)24-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,23H,17H2,1H3 |
InChI Key |
KTSYHMWGYLJGJN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(CNC)C3=CC=CC=C3 |
Origin of Product |
United States |
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